molecular formula C6H2BrF5S B2951206 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene CAS No. 2408964-69-0

2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene

Cat. No. B2951206
CAS RN: 2408964-69-0
M. Wt: 281.04
InChI Key: DARVYUHYCYARDB-UHFFFAOYSA-N
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Description

“2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene” is a chemical compound . It is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a bromine atom and at the 4-position with a pentafluoroethyl group .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene in laboratory experiments is its high solubility in common organic solvents such as chloroform and dichloromethane, making it easy to handle and purify. However, one limitation is that this compound is a highly polar compound, which may affect its compatibility with certain materials and substrates.

Future Directions

There are several future directions for the research and development of 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene. One potential area of focus is the optimization of its electronic properties for use in more efficient and stable organic electronic devices. Additionally, further research is needed to investigate the potential applications of this compound in other fields such as materials science and catalysis. Overall, this compound has shown great potential as a versatile and useful compound in various scientific disciplines.

Synthesis Methods

The most common method for synthesizing 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene involves the bromination of 4-(1,1,2,2,2-pentafluoroethyl)thiophene using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst such as iron or copper. The reaction can be carried out in various solvents such as dichloromethane or chloroform, and the product can be purified using column chromatography.

Scientific Research Applications

2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a building block in the synthesis of various organic semiconductors and has shown promising results in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

properties

IUPAC Name

2-bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF5S/c7-4-1-3(2-13-4)5(8,9)6(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARVYUHYCYARDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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